(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a heterocyclic enenitrile derivative featuring a thiazole core substituted with furan and 5-methylfuran moieties. Its synthesis likely follows a condensation reaction pathway similar to related prop-2-enenitrile derivatives, such as those described in , where aldehydes (e.g., 5-methylfuran-2-carboxaldehyde) react with thiazole precursors under microwave irradiation (MWI) and triethylamine (TEA) catalysis in ethanol . The (2E)-stereochemistry is critical for its conformational stability and biological interactions.
Thiazole and furan rings are pharmacologically significant due to their electron-rich nature, enabling π-π stacking and hydrogen bonding with biological targets.
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-10-4-5-12(19-10)7-11(8-16)15-17-13(9-20-15)14-3-2-6-18-14/h2-7,9H,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCOGOEXQVPFN-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Core Heterocycles : The target compound’s thiazole-enenitrile scaffold differs from benzothiazole () or triazolo-thiadiazole () cores, impacting electronic properties and target selectivity.
- Synthetic Routes : Microwave-assisted synthesis () offers rapid reaction times (~4–8 minutes) compared to traditional heating methods used for triazolo-thiadiazoles ().
Physicochemical Properties
Table 2: Hypothesized Property Comparison
Notes:
- The target compound’s methylfuran group likely reduces aqueous solubility compared to thiophene-containing analogs () but improves membrane permeability .
- CMC values for quaternary ammonium analogs () suggest surfactant-like behavior is unlikely for the target compound due to its non-ionic structure.
Methodological Considerations in Comparative Studies
- Structural Similarity Metrics : Tools like Tanimoto coefficients or RMSD analysis () quantify differences in substituent positioning and hybridization states, critical for virtual screening .
Biological Activity
The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile, also known by its CAS number 868154-57-8, is a synthetic organic compound with potential biological activities. Its structure incorporates a thiazole ring and furan derivatives, which are known to exhibit various pharmacological properties. This article aims to detail the biological activity of this compound based on available research findings.
The molecular formula of this compound is C21H14N2O2S, with a molecular weight of 358.41 g/mol. The presence of the thiazole and furan moieties suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H14N2O2S |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 868154-57-8 |
| SMILES | N#C/C(=Cc1ccc(o1)c1ccc(cc1)C)/c1scc(n1)c1ccco1 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole and furan rings often exhibit antimicrobial properties. A study evaluating various thiazole derivatives found that those with furan substitutions displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Thiazole and furan derivatives are also noted for their anticancer activities. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, derivatives with structural similarities to this compound have been reported to inhibit proliferation in breast cancer cells by targeting specific signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been documented in various studies. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in animal models treated with thiazole-furan hybrids. These effects suggest a potential role for this compound in treating inflammatory diseases.
Study on Antibacterial Activity
A recent study tested the antibacterial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Activity Assessment
In a study published in Cancer Letters, thiazole-furan derivatives were screened for cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential. Further mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
